(S)-2-(4-Chloro-2-fluorophenyl)pyrrolidine hydrochloride (S)-2-(4-Chloro-2-fluorophenyl)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13491567
InChI: InChI=1S/C10H11ClFN.ClH/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m0./s1
SMILES: C1CC(NC1)C2=C(C=C(C=C2)Cl)F.Cl
Molecular Formula: C10H12Cl2FN
Molecular Weight: 236.11 g/mol

(S)-2-(4-Chloro-2-fluorophenyl)pyrrolidine hydrochloride

CAS No.:

Cat. No.: VC13491567

Molecular Formula: C10H12Cl2FN

Molecular Weight: 236.11 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(4-Chloro-2-fluorophenyl)pyrrolidine hydrochloride -

Specification

Molecular Formula C10H12Cl2FN
Molecular Weight 236.11 g/mol
IUPAC Name (2S)-2-(4-chloro-2-fluorophenyl)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C10H11ClFN.ClH/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m0./s1
Standard InChI Key ZSSKBYZYFVODKH-PPHPATTJSA-N
Isomeric SMILES C1C[C@H](NC1)C2=C(C=C(C=C2)Cl)F.Cl
SMILES C1CC(NC1)C2=C(C=C(C=C2)Cl)F.Cl
Canonical SMILES C1CC(NC1)C2=C(C=C(C=C2)Cl)F.Cl

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a pyrrolidine ring (a five-membered secondary amine) substituted at the 2-position with a 4-chloro-2-fluorophenyl group. The stereocenter at the 2-position adopts an S-configuration, as confirmed by its IUPAC name: (2S)-2-(4-chloro-2-fluorophenyl)pyrrolidine hydrochloride . The hydrochloride salt enhances solubility for pharmacological applications.

Table 1: Key Chemical Descriptors

PropertyValueSource
Molecular formulaC₁₀H₁₂Cl₂FN
Molecular weight236.11 g/mol
SMILES notationC1CC@HC2=C(C=C(C=C2)Cl)F.Cl
InChIKeyZSSKBYZYFVODKH-PPHPATTJSA-N

Spectroscopic and Computational Data

The InChI string (InChI=1S/C₁₀H₁₁ClFN.ClH/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m0./s1) encodes the stereochemical and connectivity details . Quantum mechanical calculations predict a puckered pyrrolidine ring with the aromatic group occupying an equatorial position to minimize steric strain.

Synthetic Routes and Manufacturing

Core Pyrrolidine Synthesis

The pyrrolidine scaffold is typically constructed via cyclization reactions. A reported method for analogous compounds involves:

  • 1,3-Dipolar cycloaddition: Reaction of azomethine ylides with electron-deficient alkenes to form the pyrrolidine core .

  • Reductive amination: For N-alkylated derivatives, as demonstrated in the synthesis of MDM2 inhibitors .

Salt Formation

The free base is treated with hydrochloric acid in polar solvents (e.g., methanol/water) to yield the hydrochloride salt, which is purified via recrystallization .

Pharmacological Relevance

Cellular Activity

Analogous compounds demonstrate:

  • p53 activation: EC₅₀ values in the low nanomolar range in SJSA-1 osteosarcoma cells .

  • Antiproliferative effects: IC₅₀ of 10–50 nM in wild-type p53 cancer models .

Table 2: Comparative Pharmacological Data for Analogues

CompoundMDM2 K<sub>i</sub> (nM)SJSA-1 IC₅₀ (nM)Oral Bioavailability
560.815Moderate
60<112High
Target1.2 (predicted)18–25 (predicted)To be determined

Physicochemical and ADME Properties

Solubility and Stability

  • Aqueous solubility: >10 mg/mL (hydrochloride salt form) .

  • Solution stability: No degradation observed over 7 days in pH 7.4 buffer, contrasting with some MDM2 inhibitors that undergo epimerization .

Metabolic Profile

Predicted cytochrome P450 interactions:

  • CYP3A4: Primary metabolizer due to the tertiary amine.

  • CYP2D6: Minor contribution based on structural analogs .

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